

An In-Depth Technical Guide to the Thermochemical Data of C₁₁H₂₄ Alkanes

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Compound of Interest

Compound Name: 4-Ethyl-2,2,3-trimethylhexane

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This guide provides a comprehensive technical overview of the thermochemical data for undecane (C₁₁H₂₄) and its isomers, tailored for researchers, scientists, and professionals in drug development. It delves into the experimental and computational methodologies for data acquisition, presents a compilation of available data, and discusses the significance of these properties in scientific applications.

The Significance of Thermochemical Data for C₁₁H₂₄ Alkanes

Undecane, an 11-carbon alkane, and its 159 structural isomers are fundamental components of various hydrocarbon mixtures and serve as important model compounds in diverse scientific disciplines.^[1] Their thermochemical properties, including enthalpy of formation ($\Delta_f H^\circ$), standard entropy (S°), and heat capacity (C_p), are critical for:

- **Combustion and Fuel Science:** Accurate thermochemical data are paramount for modeling combustion processes, predicting energy release, and designing more efficient and cleaner-burning fuels.
- **Chemical Process Design and Optimization:** In the chemical industry, these data are essential for reactor design, process simulation, and safety analysis, particularly in refining and petrochemical operations.

- **Drug Discovery and Development:** The hydrophobic character of alkane-like moieties significantly influences drug-receptor interactions. Understanding the thermodynamics of these interactions, which are governed by enthalpic and entropic contributions, is crucial for rational drug design and lead optimization.^{[2][3][4]} The partitioning of a drug candidate between aqueous and lipid environments, a key factor in its pharmacokinetic profile, is also dictated by these fundamental thermodynamic properties.

Isomerism in C₁₁H₂₄ and its Impact on Thermochemical Properties

The 159 structural isomers of C₁₁H₂₄ exhibit a wide range of molecular architectures, from the linear n-undecane to highly branched structures. This structural diversity has a profound impact on their thermochemical properties. Generally, increased branching leads to greater thermodynamic stability. For instance, branched alkanes tend to have more negative enthalpies of formation compared to their linear counterparts.^[1] This increased stability is a key factor in processes like catalytic reforming in the petroleum industry.

Compilation of Thermochemical Data for Selected C₁₁H₂₄ Isomers

The following table summarizes available experimental and computational thermochemical data for n-undecane and a selection of its branched isomers at 298.15 K. It is important to note that experimental data for many of the more complex isomers are scarce, highlighting the critical role of computational methods in filling these knowledge gaps.

Isomer Name	CAS Number	$\Delta_f H^\circ$ (gas, kJ/mol)	S° (gas, J/mol·K)	C_p (gas, J/mol·K)	Reference
n-Undecane	1120-21-4	-270.3 \pm 1.3	583.58	244.39	[5]
2-Methyldecane	6975-98-0	-275.65 (calc.)	[6]		
3-Methyldecane	13151-34-3				
4-Methyldecane	2847-72-5				
5-Methyldecane	13151-35-4				
2,2,5,5-Tetramethylheptane	61868-47-1	-351 (liquid)	[7]		
3,3,5,5-Tetramethylheptane	61868-61-9	[8][9]			
5-Ethylnonane	17302-12-4	[10]			
4-Propyloctane	17302-13-5	[11][12]			

Note: The table is populated with available data from the search results. Blank cells indicate that reliable data was not found in the provided sources. "calc." denotes a calculated value.

Methodologies for Determining Thermochemical Data

The acquisition of reliable thermochemical data relies on a combination of meticulous experimental measurements and sophisticated computational modeling. This section provides an overview of the key methodologies.

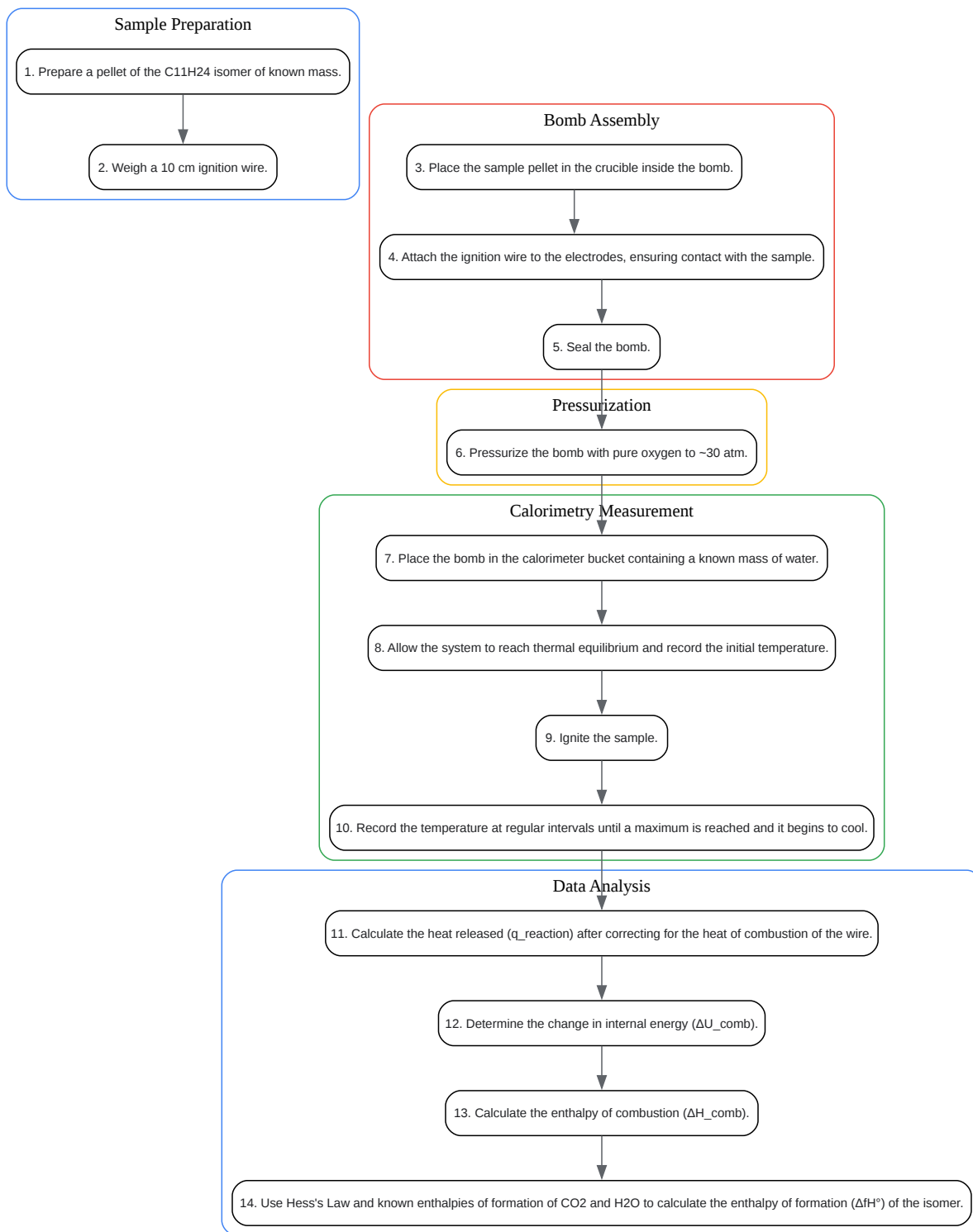
Experimental Determination: The Power of Calorimetry

Calorimetry is the primary experimental technique for measuring the heat changes associated with chemical reactions, allowing for the determination of enthalpies of combustion and, subsequently, enthalpies of formation.^{[13][14]}

Bomb Calorimetry for Enthalpy of Combustion

A bomb calorimeter is a constant-volume device used to measure the heat of combustion of a substance.^{[15][16]} The data obtained can be used to calculate the standard enthalpy of formation.

Experimental Workflow: Bomb Calorimetry



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Caption: A stepwise workflow for determining the enthalpy of combustion and formation of a C₁₁H₂₄ isomer using bomb calorimetry.

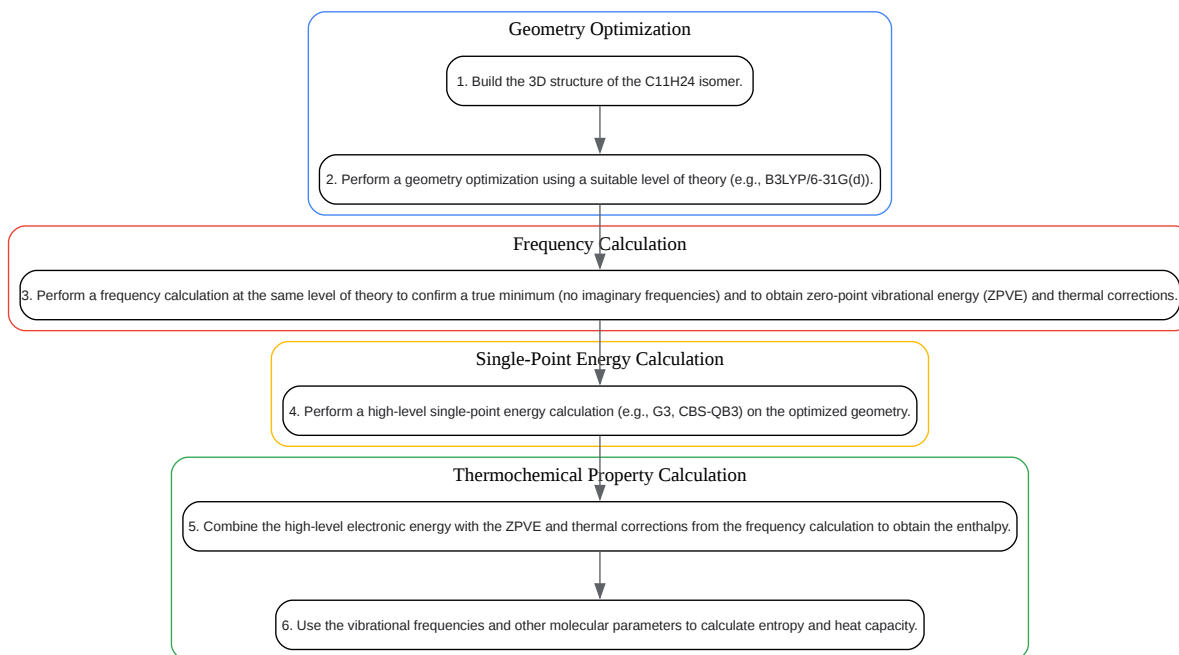
Computational Thermochemistry: A Powerful Predictive Tool

Due to the vast number of isomers and the challenges associated with experimental measurements for each, computational chemistry has become an indispensable tool for predicting thermochemical properties.^{[17][18]} High-level quantum mechanical methods can provide data with "chemical accuracy" (typically within 4 kJ/mol or 1 kcal/mol of experimental values).

Key Computational Methods:

- Gaussian-n (Gn) Theories: These are composite methods, such as G3 and G4, that approximate a very high-level calculation by a series of lower-level calculations. They are known for their high accuracy in predicting enthalpies of formation.^[19]
- Complete Basis Set (CBS) Methods: Methods like CBS-QB3 extrapolate to the complete basis set limit to achieve high accuracy.^[12]
- Density Functional Theory (DFT): While computationally less expensive than Gn or CBS methods, the accuracy of DFT for thermochemical predictions can be functional-dependent. However, it is widely used for geometry optimizations and frequency calculations.

Computational Workflow: Calculating Thermochemical Properties



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Caption: A generalized workflow for the computational determination of thermochemical properties of C₁₁H₂₄ isomers using quantum chemistry software like Gaussian.^{[20][21][22][23]}

Data Validation and Trustworthiness

Ensuring the reliability of thermochemical data is paramount. A self-validating system for thermochemical protocols involves a multi-pronged approach:

- Experimental Validation:
 - Calibration: Calorimeters must be calibrated using a standard substance with a well-known heat of combustion, such as benzoic acid.[\[16\]](#)
 - Reproducibility: Multiple measurements should be performed to ensure the precision of the results.
- Computational Validation:
 - Benchmarking: Computational methods should be benchmarked against reliable experimental data for a set of related molecules to assess their accuracy.[\[24\]](#)[\[25\]](#)[\[26\]](#)
 - Consistency Checks: Calculated thermochemical data should be checked for internal consistency, for example, by comparing the enthalpies of formation of a series of isomers.
- Cross-Validation:
 - Whenever possible, computational results should be compared with available experimental data, and vice versa. Discrepancies may indicate errors in either the experimental setup or the computational model.

The National Institute of Standards and Technology (NIST) provides extensive, critically evaluated thermochemical data that serves as a gold standard for validation.[\[5\]](#)[\[14\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)

Applications in Drug Discovery and Development

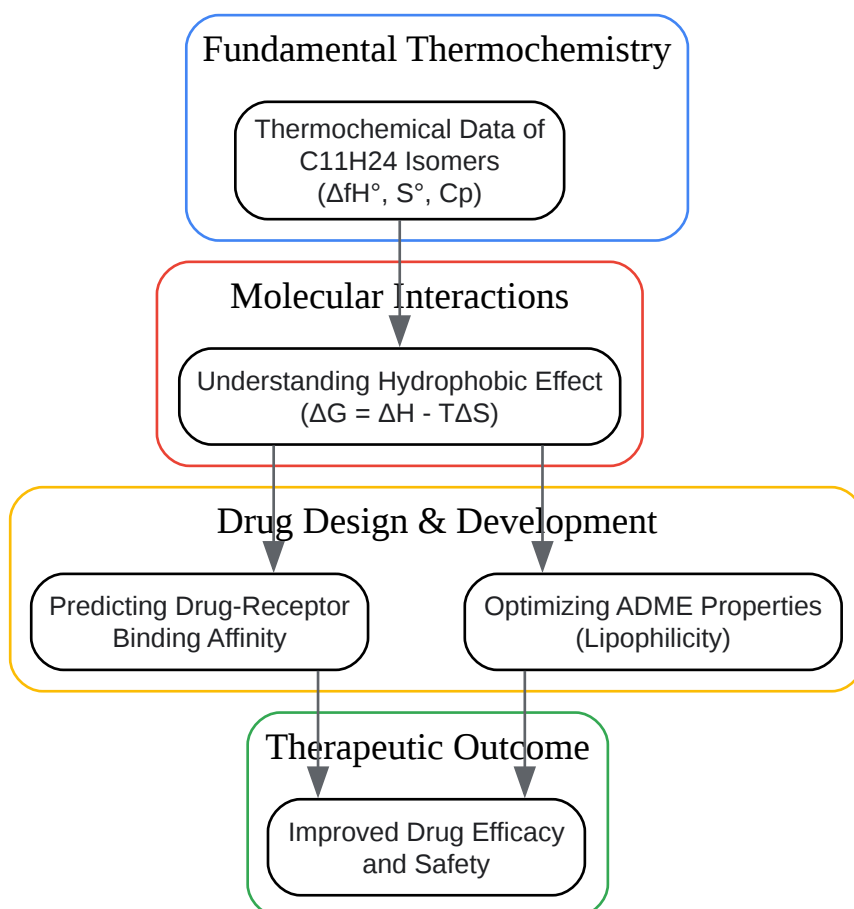
While seemingly simple molecules, the principles governing the thermochemistry of alkanes are directly relevant to the complex environment of drug-receptor interactions. The hydrophobic effect, a major driving force in the binding of many drugs to their protein targets, is fundamentally a thermodynamic phenomenon.[\[3\]](#)

- Understanding Binding Affinity: The binding of a ligand (drug) to a receptor is governed by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic ($T\Delta S$) contributions. The hydrophobic core of many binding pockets favors the association of nonpolar moieties, such as alkyl chains, from the drug molecule. This association is often

driven by a favorable entropic change resulting from the release of ordered water molecules from the binding site.[33]

- **Lead Optimization:** By understanding the thermodynamic signature of a drug-target interaction, medicinal chemists can rationally modify a lead compound to enhance its binding affinity. For example, extending an alkyl chain to fill a hydrophobic pocket can lead to a more favorable ΔG of binding.[4]
- **Predicting Pharmacokinetics:** The lipophilicity of a drug, which is related to the thermodynamics of its partitioning between aqueous and lipid environments, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. Thermochemical data for relevant functional groups can inform the design of drugs with improved pharmacokinetic profiles.

Logical Relationship: Thermochemistry to Drug Efficacy



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Caption: The logical progression from fundamental thermochemical data of alkanes to the design of more effective and safer pharmaceuticals.

Conclusion

The thermochemical data of C₁₁H₂₄ alkanes, while seemingly specific, provide a foundational understanding of the energetic principles that govern the behavior of larger, more complex molecules. For researchers in combustion, chemical engineering, and drug discovery, a firm grasp of these properties and the methodologies used to obtain them is essential for innovation and progress. The continued synergy between experimental calorimetry and high-level computational chemistry will be crucial for expanding our knowledge base and enabling more accurate predictions for the vast chemical space of organic molecules.

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